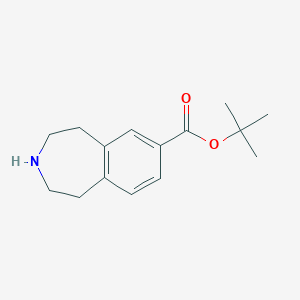

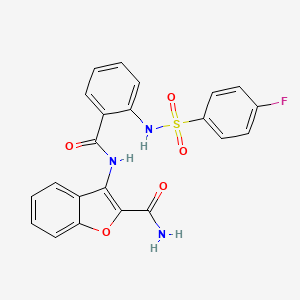

![molecular formula C11H16F3NO2 B2976195 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2445784-24-5](/img/structure/B2976195.png)

3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a compound that involves a bicyclo[1.1.1]pentane (BCP) unit . BCP derivatives have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” .

Molecular Structure Analysis

The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” .

Chemical Reactions Analysis

Functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented . Functionalisation of the three concyclic secondary bridge positions remains an emerging field .

Physical and Chemical Properties Analysis

BCP derivatives have been documented to have increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds .

Applications De Recherche Scientifique

Multicomponent Coupling in Organic Synthesis

Trifluoroacetic acid (TFA), a component of the chemical , has been utilized in a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction produces medicinally important N-aryl β-amino alcohol derivatives and N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015).

Strain-Release Heteroatom Functionalization

In drug discovery, strained bioisosteres like bicyclo[1.1.1]pentane and azetidine are increasingly used to modify lead compounds. A general strategy for strain-release reactions with amines, alcohols, thiols, and carboxylic acids has been developed, introducing stereospecific strain-release “cyclopentylation” (Lopchuk et al., 2017).

Application in Medicinal Chemistry

Small aliphatic rings, including azetidines, have been increasingly exploited in medicinal chemistry for their physicochemical properties and as functional group bioisosteres. This review discusses the merits and potential hazards of using these ring systems, including chemical or metabolic stability and toxicity risks (Bauer et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C2HF3O2/c1-7-2-9(1,3-7)4-8-5-10-6-8;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYZRAVLLTWUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CC3CNC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)

![N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2976117.png)

![2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2976120.png)

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2976133.png)